molecular formula C12H13ClN4OS B5815082 N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5815082
M. Wt: 296.78 g/mol
InChI Key: FMODQUXOPMPPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, it is believed to work by inhibiting the growth of fungi and bacteria by interfering with their cell wall synthesis. It has also been found to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the activity of certain enzymes involved in the synthesis of cell walls in fungi and bacteria. It has also been found to induce apoptosis in tumor cells by activating certain signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its broad-spectrum activity against various fungi, bacteria, and tumor cells. However, its use may be limited by its potential toxicity and lack of specificity towards certain cell types.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One potential direction is to investigate its potential use in combination with other drugs for the treatment of certain diseases. Another direction is to study its potential use in the development of new drugs with improved specificity and reduced toxicity. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising potential in various scientific research applications. Its broad-spectrum activity against various fungi, bacteria, and tumor cells makes it a valuable tool in lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 5-chloro-2-methylbenzoyl chloride with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antifungal, antibacterial, and antitumor properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c1-8-3-4-9(13)5-10(8)15-11(18)6-19-12-16-14-7-17(12)2/h3-5,7H,6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMODQUXOPMPPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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